molecular formula C14H14O2 B8610924 1,2,3,4,4a,9a-Hexahydroanthracene-9,10-dione CAS No. 72716-23-5

1,2,3,4,4a,9a-Hexahydroanthracene-9,10-dione

Cat. No.: B8610924
CAS No.: 72716-23-5
M. Wt: 214.26 g/mol
InChI Key: LIQZKTKLUVWABH-UHFFFAOYSA-N
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Description

1,2,3,4,4a,9a-Hexahydroanthracene-9,10-dione is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

72716-23-5

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione

InChI

InChI=1S/C14H14O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-2,5-6,11-12H,3-4,7-8H2

InChI Key

LIQZKTKLUVWABH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The operation is as in Example 1, except for using 63.6 g of 1,4,4a,9a-tetrahydro-anthraquinone, 150 cc of toluene and 0.4 g of palladium catalyst. After 3 hours at 80° C. under 100 bars pressure, 7 g of 1,2,3,4-tetrahydro-9,10-anthracene-diol and 57 g of 1,2,3,4,4a,9a-hexahydro-9,10-anthracene-dione are obtained.
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The operation is as in Example 1 except for using 424 g of 1,4,4a,9a-tetrahydro-anthraquinone, 2 liters of toluene and 4 g of catalyst. After two hours of reaction, hydrogen is no longer absorbed. 28.5 Grams of 1,2,3,4-tetrahydro9,10-anthracene-diol containing the catalyst are repeated by filtration and, after concentration of the solution, 402 g of 1,2,3,4,4a,9a-hexahydro-9,10-anthracene-dione are obtained.
Quantity
424 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A process for the preparation of 1,2,3,4-tetrahydro-9,10-anthracene-diol, in which catalytic hydrogenation of 1,4,4a,9a-tetrahydro-anthraquinone is carried out in the liquid phase to give 1,2,3,4,4a,9a-hexahydro-9,10-anthracene-dione followed by isomerization of the latter in the presence of an acid to give 1,2,3,4-tetrahydro-9,10-anthracene-diol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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